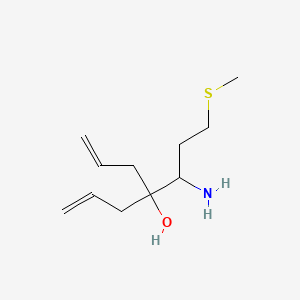

4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1-amino-3-methylsulfanylpropyl)hepta-1,6-dien-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NOS/c1-4-7-11(13,8-5-2)10(12)6-9-14-3/h4-5,10,13H,1-2,6-9,12H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IASBFWGOKYWONK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(CC=C)(CC=C)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389706 | |

| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315249-26-4 | |

| Record name | 4-[1-Amino-3-(methylsulfanyl)propyl]hepta-1,6-dien-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(1-Amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol

An In-depth Technical Guide on the

Executive Summary This guide provides a detailed, research-level overview of a robust and efficient synthetic pathway for 4-(1-amino-3-methylsulfanyl-propyl)-hepta-1,6-dien-4-ol. This molecule, a complex tertiary amino alcohol, represents a scaffold of interest for medicinal chemistry and drug development due to its unique combination of functional groups: a chiral primary amine, a tertiary alcohol at a quaternary carbon center, a thioether, and terminal alkene moieties. The proposed synthesis is a multi-step process commencing from the readily available amino acid, DL-Methionine. The core strategy involves amine protection, esterification, a key double Grignard addition to form the tertiary alcohol, and final deprotection. This document elucidates the causal logic behind each strategic choice, provides detailed, actionable experimental protocols, and presents the underlying chemical mechanisms, ensuring both scientific rigor and practical utility for researchers in the field.

Introduction and Strategic Overview

The target molecule, this compound, possesses a unique topology centered around a quaternary carbon. The presence of multiple reactive functional groups necessitates a carefully planned synthetic route that manages chemoselectivity.

Figure 1: Chemical Structure of the Target Molecule

Caption: Retrosynthetic pathway for the target molecule starting from Methionine.

Synthetic Strategy and Mechanistic Insights

The forward synthesis is designed as a four-step sequence that is both logical and scalable.

Step 1: Amine Group Protection

The primary amine of methionine is nucleophilic and basic, making it incompatible with the strongly basic and electrophilic Grignard reagent to be used in a later step. Therefore, protection is mandatory. The tert-butyloxycarbonyl (Boc) group is selected as the protecting group of choice due to its robust stability under basic and nucleophilic conditions and its facile removal under acidic conditions.

Reaction: DL-Methionine + (Boc)₂O → Boc-DL-Methionine-OH

Step 2: Esterification of the Carboxylic Acid

The carboxylic acid of Boc-methionine must be converted to an ester to serve as the electrophile for the Grignard reaction. A simple methyl ester is sufficient and can be prepared using several standard methods, such as reaction with methanol in the presence of a catalyst like thionyl chloride (SOCl₂) or an acid.

Reaction: Boc-DL-Methionine-OH + CH₃OH --(SOCl₂)--> Boc-DL-Methionine-OMe

Step 3: Double Grignard Addition for Tertiary Alcohol Formation

This is the key bond-forming step where the quaternary carbon center is constructed. The methionine methyl ester is treated with at least two equivalents of an allyl Grignard reagent, such as allylmagnesium bromide.

Mechanism:

-

First Addition: The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate.

-

Elimination: This intermediate is unstable and collapses, eliminating the methoxide (-OCH₃) group to form a ketone.

-

Second Addition: The newly formed ketone is more reactive than the starting ester. It rapidly reacts with a second equivalent of the Grignard reagent. This nucleophilic attack on the ketone carbonyl forms a magnesium alkoxide intermediate.

-

Work-up: Aqueous acidic work-up protonates the alkoxide to yield the final tertiary alcohol. [1][2] The use of a Barbier reaction, where the organometallic reagent is generated in situ, is an alternative but offers less control compared to the pre-formation of the Grignard reagent. [3][4][5] Reaction: Boc-DL-Methionine-OMe + 2.2 eq. AllylMgBr → Boc-protected Target Molecule

Step 4: Amine Deprotection

The final step is the removal of the Boc protecting group to liberate the primary amine. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by bubbling HCl gas through a solution of the protected amine. The byproducts, isobutene and carbon dioxide, are volatile and easily removed.

Reaction: Boc-protected Target Molecule --(TFA/DCM)--> this compound

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Grignard reagents are highly reactive and moisture-sensitive; anhydrous conditions are required for Step 3.

Protocol for Step 1: Boc-DL-Methionine-OH Synthesis

-

To a 500 mL flask, add DL-Methionine (14.9 g, 100 mmol) and 1,4-dioxane (100 mL).

-

Add a solution of 1 M NaOH (110 mL, 110 mmol) and stir until the solid dissolves.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (24.0 g, 110 mmol) in 1,4-dioxane (50 mL) dropwise over 1 hour, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Dilute the remaining aqueous solution with 100 mL of water and cool to 0 °C.

-

Acidify the solution to pH 2-3 by the slow addition of 1 M HCl. A white precipitate will form.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Boc-DL-Methionine-OH as a white solid.

Protocol for Step 2: Boc-DL-Methionine Methyl Ester Synthesis

-

Suspend Boc-DL-Methionine-OH (24.9 g, 100 mmol) in anhydrous methanol (200 mL) in a 500 mL flask.

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) (8.0 mL, 110 mmol) dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate (200 mL) and wash with saturated sodium bicarbonate (NaHCO₃) solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford the methyl ester as a colorless oil.

Protocol for Step 3: Synthesis of Boc-Protected Target Molecule

-

Set up a flame-dried 1 L three-neck flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Add Boc-DL-Methionine methyl ester (26.3 g, 100 mmol) dissolved in 200 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add allylmagnesium bromide (1.0 M solution in diethyl ether, 220 mL, 220 mmol) via the dropping funnel over 2 hours, keeping the internal temperature below -65 °C.

-

After the addition is complete, stir the mixture at -78 °C for an additional 2 hours.

-

Slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the Boc-protected amino alcohol.

Protocol for Step 4: Deprotection to Yield Final Product

-

Dissolve the Boc-protected amino alcohol (32.9 g, ~95 mmol) in dichloromethane (DCM) (200 mL) in a 500 mL flask.

-

Cool the solution to 0 °C.

-

Add trifluoroacetic acid (TFA) (75 mL) dropwise.

-

Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture in vacuo to remove DCM and excess TFA.

-

Dissolve the residue in 100 mL of water and basify to pH 10-11 with 2 M NaOH.

-

Extract the product with DCM (3 x 100 mL).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary and Characterization

The following table summarizes the expected quantitative data for the synthesis.

| Step | Starting Material | Reagent(s) | Product | Molar Mass ( g/mol ) | Theoretical Yield (g) |

| 1 | DL-Methionine | (Boc)₂O | Boc-DL-Met-OH | 249.32 | 24.9 |

| 2 | Boc-DL-Met-OH | SOCl₂, MeOH | Boc-DL-Met-OMe | 263.35 | 26.3 |

| 3 | Boc-DL-Met-OMe | AllylMgBr | Boc-protected alcohol | 329.49 | 32.9 |

| 4 | Boc-protected alcohol | TFA | Final Product | 229.38 | 21.8 |

Expected Characterization Data for Final Product:

-

¹H NMR: Expect signals corresponding to the terminal vinyl protons (~5.0-6.0 ppm), the allyl CH₂ groups (~2.5 ppm), the thioether methyl group (~2.1 ppm), and various other aliphatic protons. The NH₂ and OH protons may be broad and their chemical shift will be solvent-dependent.

-

¹³C NMR: Signals for the two alkene carbons, the quaternary alcohol carbon (~75 ppm), and other aliphatic carbons.

-

Mass Spectrometry (ESI+): Expect to see the [M+H]⁺ ion at m/z 230.15.

-

IR Spectroscopy: Characteristic broad absorption for the O-H and N-H stretches (~3300-3400 cm⁻¹), C=C stretch (~1640 cm⁻¹), and C-S stretch.

Conclusion

This guide outlines a comprehensive and logically structured synthesis for this compound. By leveraging the commercially available amino acid DL-Methionine, this four-step route provides an efficient method for constructing this complex target molecule. The strategy relies on established and reliable chemical transformations, including Boc protection, esterification, a double Grignard addition, and acid-labile deprotection. The detailed protocols and mechanistic discussions herein serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery.

References

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Functionalized Amino Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Pivots of Modern Chemistry

Functionalized amino alcohols are not merely bifunctional molecules; they are foundational pillars in the architecture of modern science. As chiral auxiliaries, intricate ligands in asymmetric catalysis, and key structural motifs in a vast array of pharmaceuticals and natural products, their utility is intrinsically linked to their precise three-dimensional structure.[1][2][3][] The subtle interplay between the amine and hydroxyl groups governs their reactivity, biological activity, and physical properties. Consequently, the unambiguous determination of their structure—from basic connectivity to absolute stereochemistry—is a non-negotiable prerequisite for their application.

This guide eschews a rigid, textbook format. Instead, it is structured as a logical workflow, mirroring the process a senior scientist would follow to move from an unknown sample to a fully characterized molecule. We will explore the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Chiroptical Spectroscopy—not as isolated procedures, but as complementary tools in an integrated analytical strategy. The focus is on the causality behind experimental choices, ensuring that each step is a self-validating system for generating trustworthy and reproducible data.

Chapter 1: The Initial Interrogation - Mass Spectrometry and Infrared Spectroscopy

Before delving into the fine details of atomic connectivity and stereochemistry, the first step is to confirm the molecular mass and the presence of the key functional groups. MS and IR spectroscopy provide this initial, crucial snapshot.

Mass Spectrometry (MS): Unveiling Molecular Weight and Primary Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through predictable fragmentation patterns. For amino alcohols, Electrospray Ionization (ESI) is a common soft ionization technique that typically generates the protonated molecular ion [M+H]⁺.

Core Principles & Causality:

-

The Nitrogen Rule: A key diagnostic feature for compounds containing nitrogen is the "Nitrogen Rule". A molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight and an odd-numbered molecular ion peak.[5] This provides immediate, albeit circumstantial, evidence for the presence of the amine group.

-

Characteristic Fragmentation Pathways: The true power of MS in structural elucidation comes from analyzing the fragmentation of the molecular ion. The charge retention on the more stable fragment dictates the observed ions.

-

α-Cleavage (Alpha-Cleavage): This is the most dominant fragmentation pathway for both alcohols and amines.[5][6] The bond adjacent to the heteroatom (Cα-Cβ) breaks, leading to the formation of a stable, resonance-stabilized oxonium or iminium ion. The largest alkyl substituent is preferentially lost. This cleavage provides direct evidence of the substitution pattern around the carbon atoms bearing the -OH and -NH₂ groups.

-

Dehydration: The loss of a water molecule (18 Da) from the molecular ion is a characteristic fragmentation for alcohols, though it is often less intense than the α-cleavage peak.[5]

-

Experimental Protocol: General ESI-MS Analysis

-

Sample Preparation: Dissolve a small amount of the amino alcohol (typically ~1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a trace amount of formic acid (0.1%) to promote protonation ([M+H]⁺).

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Analyzer: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-1000 Da).

-

Tandem MS (MS/MS): To confirm fragmentation, isolate the putative [M+H]⁺ ion and subject it to Collision-Induced Dissociation (CID). This will generate a product ion spectrum revealing the characteristic α-cleavage and dehydration fragments.

Diagram: Common MS Fragmentation Pathways

Caption: Common ESI-MS fragmentation pathways for a vicinal amino alcohol.

Infrared (IR) Spectroscopy: Confirming Functional Groups

IR spectroscopy is the definitive technique for rapidly confirming the presence of the hydroxyl (-OH) and amine (-NH) functional groups.[7] The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule.

Core Principles & Causality:

The position, shape, and intensity of the O-H and N-H stretching bands are highly diagnostic.

-

O-H Stretch: The hydroxyl group gives rise to a very strong and characteristically broad absorption band in the 3200-3600 cm⁻¹ region.[7][8][9][10] The broadness is a direct consequence of intermolecular hydrogen bonding; a collection of molecules will have a wide distribution of H-bond strengths, leading to a broad envelope of absorption frequencies.

-

N-H Stretch: Amine N-H stretches appear in a similar region (3300-3500 cm⁻¹) but are typically weaker and significantly sharper than O-H bands.[8][9] The causality for the difference in appearance is twofold: the N-H bond is less polar than the O-H bond, and hydrogen bonding is generally weaker.

-

Primary Amines (R-NH₂): Exhibit two distinct peaks due to symmetric and asymmetric stretching modes.[10] This "forked" or "molar tooth" appearance is a definitive indicator of a primary amine.

-

Secondary Amines (R₂-NH): Show only a single, sharp peak.

-

-

C-O Stretch: A strong C-O stretching absorption is also expected in the 1000-1300 cm⁻¹ region, providing complementary evidence for the alcohol moiety.[11][12]

Data Presentation: Characteristic IR Absorptions

| Functional Group | Bond | Absorption Range (cm⁻¹) | Appearance |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Primary Amine | N-H Stretch | 3300 - 3500 | Medium, Two Sharp Peaks |

| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium, One Sharp Peak |

| Alcohol/Phenol | C-O Stretch | 1000 - 1320 | Strong |

Experimental Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, rapid method that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Scan: Acquire a background spectrum of the empty crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.[13]

-

Data Analysis: The resulting spectrum is analyzed for the presence of the characteristic absorption bands detailed above.

Diagram: IR Interpretation Logic Flow

Caption: Decision workflow for identifying amine and alcohol groups in an IR spectrum.

Chapter 2: Defining the Skeleton - Nuclear Magnetic Resonance (NMR) Spectroscopy

With the molecular weight and key functional groups confirmed, NMR spectroscopy is employed to elucidate the precise atomic connectivity and constitution of the molecule.

¹H NMR: Mapping the Proton Environment

¹H NMR provides a wealth of information based on four key parameters: chemical shift (δ), integration, multiplicity (splitting), and coupling constants (J).

Core Principles & Causality:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. Protons near electronegative atoms like oxygen and nitrogen are "deshielded" and appear at a higher chemical shift (further downfield).

-

H-C-O Protons: Typically resonate in the 3.0 - 4.5 ppm range.[14]

-

H-C-N Protons: Typically resonate in the 2.5 - 4.0 ppm range.[14]

-

-OH and -NH Protons: These are highly variable (1-5 ppm for alcohols, 0.5-5 ppm for amines) and often appear as broad singlets.[15] Their broadness is due to rapid chemical exchange with other protic species (including trace water) and quadrupole broadening (for N-H). A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH and -NH peaks will disappear as the protons are exchanged for non-NMR-active deuterium.

-

-

Integration: The area under each peak is directly proportional to the number of protons it represents. This allows for a quantitative count of protons in each unique chemical environment.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks (doublet, triplet, etc.) is caused by the influence of neighboring protons (spin-spin coupling). The n+1 rule is a reliable guide: a proton with n equivalent neighboring protons will be split into n+1 peaks. This is the primary tool for piecing together the carbon skeleton.

Experimental Protocol: A Step-by-Step Guide to ¹H NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm.

-

Spectrum Acquisition: Place the tube in the NMR spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity. Acquire the ¹H spectrum.

-

Data Processing: The raw data (Free Induction Decay) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to TMS.

-

Integration & Analysis: Integrate the peaks to determine the relative proton ratios. Analyze the chemical shifts and splitting patterns to deduce the molecular structure.[15]

Advanced NMR: Determining Absolute Configuration via Derivatization

For chiral amino alcohols, determining the absolute configuration is paramount. A field-proven NMR method involves derivatization with a chiral auxiliary, most commonly Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA or MPA).[16][17]

Core Principles & Causality:

The logic of this experiment is to convert a pair of enantiomers into a pair of diastereomers by reacting them with a single enantiomer of a chiral derivatizing agent (e.g., (R)-MPA). Diastereomers have different physical properties and, critically, different NMR spectra.

-

Derivatization: Both the amine and alcohol groups are acylated with (R)-MPA and (S)-MPA in separate experiments, forming bis-MPA derivatives.[16][17]

-

Conformational Model: The phenyl ring of the MPA moiety creates a strong anisotropic effect (a magnetic field that shields or deshields nearby protons). The molecule adopts a preferred conformation where the bulky CF₃ group and the methoxy group are oriented away from the amino alcohol backbone. This positions the phenyl ring in a predictable orientation relative to the substituents on the chiral centers.

-

Analysis of Δδ (δS - δR): The ¹H NMR spectra of the (R)-MPA and (S)-MPA derivatives are recorded. The chemical shifts of the protons near the chiral centers are compared. The difference in chemical shift (Δδ = δS - δR) will have a consistent sign (positive or negative) depending on the absolute configuration of the amino alcohol.[16] Protons on one side of the MPA plane will be shielded (negative Δδ), while those on the other will be deshielded (positive Δδ), allowing for an unambiguous assignment.

Diagram: Workflow for Absolute Configuration by MPA Method

Caption: Workflow for determining the absolute configuration of a chiral amino alcohol using the Mosher's acid (MPA) method.

Chapter 3: The Ultimate Arbiter of Chirality - Chiroptical Spectroscopy

While derivatization methods are powerful, they can be time-consuming. Chiroptical techniques offer a direct probe of molecular chirality and are the gold standard for assigning absolute configuration, especially when coupled with quantum chemical calculations.

Core Principles & Causality:

Chiroptical spectroscopy measures the differential interaction of a chiral molecule with left- and right-circularly polarized light.[18]

-

Electronic Circular Dichroism (ECD): Measures differential absorption in the UV-Visible range. It is sensitive to the electronic transitions of chromophores. For amino alcohols that lack strong chromophores, derivatization with a chromophoric tag may be necessary to generate a measurable signal.[19][20]

-

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD.[21] It measures the differential absorption of left- and right-circularly polarized IR light, providing a spectrum rich in 3D structural information. Every vibrational mode in a chiral molecule is potentially VCD-active. This makes VCD incredibly powerful, as it provides a detailed "fingerprint" of the molecule's absolute configuration and solution-state conformation.[21][22]

The Self-Validating Power of Computational VCD:

The most trustworthy method for assigning absolute configuration is to compare the experimental VCD spectrum with spectra predicted by quantum chemical calculations (typically Density Functional Theory, DFT).[18][23][24]

Experimental & Computational Protocol: VCD for Absolute Configuration

-

Experimental Measurement: Dissolve the chiral amino alcohol in a suitable IR-transparent solvent (e.g., CDCl₃, CCl₄). Acquire the experimental VCD and IR spectra.

-

Computational Modeling:

-

Assume a configuration (e.g., the (R,S)-enantiomer).

-

Perform a thorough conformational search to identify all low-energy conformers of the molecule. This step is critical, as the final spectrum is a Boltzmann-weighted average of all contributing conformers.

-

For each low-energy conformer, perform a geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory). This predicts the IR and VCD spectra for that single conformer.

-

-

Spectral Comparison: Calculate the final predicted spectrum by averaging the spectra of all conformers based on their calculated Boltzmann populations.

-

Assignment: Compare the predicted spectrum for the (R,S)-enantiomer with the experimental spectrum.

-

If they match, the absolute configuration is (R,S).

-

If they are mirror images, the absolute configuration is the opposite enantiomer, (S,R). This internal validation provides an exceptionally high degree of confidence in the assignment.[18]

-

Diagram: Integrated VCD Analysis Workflow

Caption: A combined experimental and computational workflow for absolute configuration determination using VCD spectroscopy.

Chapter 4: The Integrated Strategy - A Holistic Approach

No single technique provides all the answers. The robust characterization of a functionalized amino alcohol relies on the synergistic integration of these spectroscopic methods. The flowchart below illustrates a logical, field-tested strategy for moving from an unknown sample to a fully elucidated structure.

Diagram: Global Workflow for Amino Alcohol Characterization

Caption: An integrated strategy for the complete spectroscopic characterization of a functionalized amino alcohol.

By following this logical progression, researchers can systematically and confidently elucidate the structure of these vital molecules, ensuring the scientific integrity required for their application in research, drug development, and beyond.

References

-

Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, (44), 5554–5556. [Link]

-

Li, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry, 51(1), 58-67. [Link]

-

Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by H-1-NMR. ResearchGate. [Link]

-

Górecki, M., Jawiczuk, M., & Frelek, J. (2015). Complementarity of Electronic and Vibrational Circular Dichroism Spectroscopy in Structure Determination of Vic-Amino Alcohols. Journal of Bioanalysis & Biomedicine, 7(4). [Link]

-

Lafosse, T., et al. (2021). Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol. Chirality, 33(12), 858-874. [Link]

-

Freire, F., et al. (2007). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Organic Letters, 9(9), 1667-1670. [Link]

-

ResearchGate. (n.d.). Chiroptical sensing of amines, amino alcohols, and amino acids. ResearchGate. [Link]

-

Richards, J. J., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal, 27(45), 12327-12332. [Link]

-

Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). University of Colorado Boulder. [Link]

-

Wolf, C., et al. (2021). Chiroptical Sensing of Amino Acids, Amines, Amino Alcohols, Alcohols and Terpenes with π-Extended Acyclic Cucurbiturils. The Royal Society of Chemistry. [Link]

-

Wolf, C., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(24), 8434-8440. [Link]

-

Unknown. (n.d.). Infrared (IR) Spectroscopy. University of Illinois. [Link]

-

Thanzeel, F. Y., & Wolf, C. (2019). Quantitative Chiroptical Sensing of Free Amino Acids, Biothiols, Amines, and Amino Alcohols with an Aryl Fluoride Probe. Journal of the American Chemical Society, 141(42), 16838-16846. [Link]

-

Wolf, C. (n.d.). Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. MDPI. [Link]

-

LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Dummies.com. [Link]

-

Wikipedia. (n.d.). Vibrational circular dichroism. Wikipedia. [Link]

-

Tellez, G., et al. (2010). Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study. The Journal of Physical Chemistry A, 114(10), 3591-3601. [Link]

-

LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Tellez, G., et al. (2010). Vibrational Circular Dichroism and IR Absorption Spectra of Amino Acids: A Density Functional Study. The Journal of Physical Chemistry A, 114(10), 3591-3601. [Link]

-

Hadjiivanov, K. (2014). Identification and Characterization of Surface Hydroxyl Groups by Infrared Spectroscopy. ResearchGate. [Link]

-

Unknown. (n.d.). Step by step solving NMR structures. University of Wisconsin-Madison. [Link]

-

Yang, L., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Nature Communications, 15(1), 1234. [Link]

-

Alza, E., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality, 34(7), 968-978. [Link]

-

IR Spect Drawing Spectra: Alcohols and Amines. (2015). YouTube. [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

-

UCLA Chemistry. (n.d.). IR Chart. UCLA. [Link]

-

Ashenhurst, J. (2016). How To Interpret IR Spectra In 1 Minute Or Less. Master Organic Chemistry. [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]

-

ResearchGate. (n.d.). Structural diversity of vicinal amino alcohols. ResearchGate. [Link]

-

Mulla, S. T. (1984). SPECTROSCOPIC STUDIES OF HYDROGEN BONDING IN AMINO ALCOHOLS. CSIR Explorations. [Link]

Sources

- 1. Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. benchchem.com [benchchem.com]

- 14. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 15. websites.nku.edu [websites.nku.edu]

- 16. Absolute configuration of amino alcohols by 1H-NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. hilarispublisher.com [hilarispublisher.com]

- 19. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 20. par.nsf.gov [par.nsf.gov]

- 21. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]

- 22. Competition between inter and intramolecular hydrogen bond evidenced by vibrational circular dichroism spectroscopy: The case of (1S,2R)-(-)-cis-1-amino-2-indanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Vibrational circular dichroism and IR absorption spectra of amino acids: a density functional study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of Heptadienol Derivatives: A Technical Guide for Drug Discovery and Development

Foreword: Unveiling the Promise of a Versatile Scaffold

In the ever-evolving landscape of drug discovery, the identification of novel molecular scaffolds with diverse biological activities is a cornerstone of therapeutic innovation. Heptadienol and its derivatives, a class of unsaturated seven-carbon alcohols, are emerging as a promising platform for the development of new therapeutic agents. While research into this specific class of compounds is still in its nascent stages, related structures such as diarylheptanoids have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of the potential biological activities of heptadienol derivatives, underpinned by field-proven insights and methodologies. We will delve into the known biological activities, explore potential mechanisms of action, and provide detailed experimental protocols to empower further investigation into this exciting class of molecules.

The Heptadienol Scaffold: A Foundation for Bioactivity

Heptadienol, in its various isomeric forms such as 2,4-heptadien-1-ol, is a simple yet versatile chemical entity.[3] Its defining feature is a seven-carbon chain with two double bonds and a hydroxyl group. This combination of unsaturation and a reactive hydroxyl group provides a rich landscape for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially varied biological functions. The lipophilic nature of the carbon chain, coupled with the hydrogen-bonding capability of the alcohol, suggests that these molecules may interact with biological membranes and protein targets.

A Spectrum of Biological Activities: From Cellular Protection to Cytotoxicity

While direct studies on a wide array of heptadienol derivatives are limited, research on analogous compounds provides compelling evidence for their potential therapeutic applications.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives featuring a heptadienone backbone, structurally similar to heptadienol, have shown significant cytotoxic effects against various cancer cell lines. For instance, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, a curcumin analog, has been reported to reduce the viability of human lung cancer cells (A549 and NCI-H292).[4] This compound was found to induce cell cycle arrest and apoptosis through both intrinsic and extrinsic signaling pathways.[4] Another study on H2Valdien derivatives demonstrated dose- and time-dependent inhibition of hepatoma cell proliferation.

Table 1: Cytotoxicity of Heptadienone and Related Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | A549 (Lung Cancer) | Not specified in abstract | [4] |

| 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one | NCI-H292 (Lung Cancer) | Not specified in abstract | [4] |

| Heptadecyl benzoate | HepG-2 (Liver Cancer) | 8.92 µg/ml | [5] |

| Conchigeranal D | A549 (Lung Cancer) | 12.36 µg/ml | [6] |

| Conchigeranal E | A549 (Lung Cancer) | 9.72 µg/ml | [6] |

| Galanganal | HeLa (Cervical Cancer) | 1.53 µg/ml | [6] |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Diarylheptanoids, which possess the core seven-carbon chain, are known for their anti-inflammatory properties.[1][2] The mechanism of action for some anti-inflammatory compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central mediator of inflammation.[7][8][9] While direct evidence for heptadienol derivatives is still emerging, a study on heptadecane, a saturated C17 hydrocarbon, showed it could suppress age-related increases in pro-inflammatory gene expression by reducing NF-κB activity.[10][11] This suggests that the carbon chain length, a feature of heptadienol, may play a role in modulating inflammatory pathways.

Antioxidant Activity: Combating Oxidative Stress

The presence of double bonds in the heptadienol structure suggests a potential for antioxidant activity through the scavenging of free radicals. Diarylheptanoids have been recognized for their antioxidant effects.[1] The evaluation of antioxidant capacity is a crucial first step in characterizing the biological profile of new heptadienol derivatives.

Antimicrobial Activity: A Potential New Class of Antibiotics

Long-chain unsaturated alcohols have been investigated for their antibacterial and antifungal properties.[12] The lipophilic nature of these molecules allows them to interact with and disrupt microbial cell membranes, leading to cell death.[13] Studies on various long-chain fatty alcohols have shown that their antimicrobial activity is dependent on the chain length.[13] This provides a strong rationale for investigating the antimicrobial potential of heptadienol and its derivatives against a range of bacterial and fungal pathogens.

Mechanisms of Action: Elucidating the Molecular Pathways

Understanding the mechanism of action is paramount in drug development. Based on the activities of related compounds, several potential molecular targets and signaling pathways for heptadienol derivatives can be proposed.

Anticancer Mechanisms

The anticancer effects of heptadienone derivatives appear to be mediated through the induction of apoptosis. The diarylheptanoid-like compound, 1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one, has been shown to suppress the PI3K/Akt pathway and activate the ERK1/2 pathway, both of which are critical regulators of cell survival and proliferation.[4] Furthermore, some diarylheptanoids may exert their anticancer effects by regulating the ATR/CHK1 signaling pathway, which is involved in the DNA damage response.[1]

Caption: Proposed anticancer signaling pathways of heptadienol derivatives.

Anti-inflammatory Mechanisms

A plausible anti-inflammatory mechanism for heptadienol derivatives is the inhibition of the NF-κB signaling pathway. This pathway is a key regulator of the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[7] Inhibition of NF-κB activation would lead to a downstream reduction in these inflammatory mediators.

Caption: Proposed anti-inflammatory mechanism via NF-κB inhibition.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed, step-by-step methodologies for key in vitro assays to evaluate the biological activities of newly synthesized heptadienol derivatives.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[14]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the heptadienol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Antioxidant Capacity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of a compound.[15][16]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the heptadienol derivatives and a positive control (e.g., ascorbic acid) in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the IC50 value.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the heptadienol derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubation and Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition.

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the heptadienol derivative in the broth in a 96-well plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis and Structure-Activity Relationships (SAR): A Path to Optimization

The synthesis of novel heptadienol derivatives is crucial for exploring their full therapeutic potential. The presence of the hydroxyl group and the double bonds allows for a variety of chemical modifications.

Synthetic Strategies

Functionalization of the heptadienol backbone can be achieved through several synthetic routes. The hydroxyl group can be esterified or etherified to introduce a wide range of functionalities. The double bonds can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation to alter the saturation and conformation of the molecule. Furthermore, the carbon backbone itself can be modified through various organic synthesis techniques to create more complex structures.

The Importance of Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity.[17] By systematically modifying the heptadienol scaffold and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for the desired pharmacological effect.[18][19][20] This knowledge is then used to guide the design of more potent and selective compounds. For example, in a series of analogs, one might vary the nature and position of substituents on an aromatic ring attached to the heptadienol chain to determine the optimal electronic and steric properties for activity.

Future Directions and Conclusion

The exploration of heptadienol derivatives as potential therapeutic agents is a promising and largely untapped field of research. The preliminary evidence from related compound classes strongly suggests that this scaffold holds significant potential for the development of new drugs targeting a range of diseases, including cancer and inflammatory disorders.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a diverse library of heptadienol derivatives are needed to establish a robust understanding of their therapeutic potential.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways of active heptadienol derivatives will be crucial for their further development.

-

In Vivo Efficacy and Safety: Promising candidates identified in vitro will need to be evaluated in animal models to assess their efficacy and safety profiles.

References

-

Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity. RSC Advances. [Link]

-

Biological effects of 2,4-pentadiene-1-ol. PubMed. [Link]

-

Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking. PubMed Central. [Link]

-

Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. PubMed Central. [Link]

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. PubMed Central. [Link]

-

Synthesis of Functionalized Cycloheptadienones Starting from Phenols and Using a Rhodium/Boron Asymmetric Catalytic System. ResearchGate. [Link]

-

H2Valdien derivatives' effects on cytotoxicity and proliferation... ResearchGate. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ScienceDirect. [Link]

-

Molecular study of dietary heptadecane for the anti-inflammatory modulation of NF-kB in the aged kidney. PubMed. [Link]

-

2,4-Heptadien-1-ol, (2E,4E)- | C7H12O | CID 5367391. PubChem. [Link]

-

Composition and antimicrobial activity of hydroalcoholic extracts of Pleurotus eryngii var. ferulae and P. eryngii var. elaeoselini. PubMed Central. [Link]

-

The Antibacterial, Antifungal, and Antioxidant Activities of Essential Oil from Different Aromatic Plants. ResearchGate. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Structure Activity Relationships. Drug Design Org. [Link]

-

DPPH Antioxidant Assay. G-Biosciences. [Link]

-

Molecular Study of Dietary Heptadecane for the Anti-Inflammatory Modulation of NF-kB in the Aged Kidney. ResearchGate. [Link]

-

Direct radical functionalization methods to access substituted adamantanes and diamondoids. PubMed Central. [Link]

-

Antibacterial activity of long-chain fatty alcohols against mycobacteria. Oxford Academic. [Link]

-

Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. PubMed Central. [Link]

-

1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways. PubMed. [Link]

-

cytotoxicity ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression. PubMed. [Link]

-

Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation. MDPI. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. [Link]

-

Chemical Composition, Antifungal and Anti-Biofilm Activities of Volatile Fractions of Convolvulus althaeoides L. Roots from Tunisia. MDPI. [Link]

-

Antibacterial activity of long-chain fatty alcohols against Mycobacteria. ResearchGate. [Link]

-

(E,E)-2,4-heptadien-1-ol. The Good Scents Company. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. [Link]

-

Hepta-2,4-dien-1-ol. PubChem. [Link]

-

Triptycene Derivatives: From Their Synthesis to Their Unique Properties. MDPI. [Link]

-

BIO152 Standard Protocol for Investigating the Antimicrobial Properties of Garlic. YouTube. [Link]

-

Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. MDPI. [Link]

-

DPPH Antioxidant Assay Kit. Dojindo Molecular Technologies. [Link]

-

Cytotoxicity assay (MTT assay) for assessing the effects of natural... ResearchGate. [Link]

-

Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. MDPI. [Link]

-

Antifungal and anti-biofilm activities of patchouli alcohol against Candida albicans. PubMed. [Link]

-

Recent Studies on Cyclic 1,7-Diarylheptanoids: Their Isolation, Structures, Biological Activities, and Chemical Synthesis. MDPI. [Link]

-

Linear diarylheptanoids as potential anticancer therapeutics: synthesis, biological evaluation, and structure-activity relationship studies. PubMed. [Link]

-

Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil. MDPI. [Link]

-

Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Kagaku. [Link]

-

(PDF) Recent developments in the synthesis of functional poly(olefin)s. ResearchGate. [Link]

-

Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. SID. [Link]

-

SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DR. UNAIR. [Link]

-

A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists. PubMed Central. [Link]

-

Identification of bioactive compounds from ethanolic leaf extracts of premna serratifolia L. using GC-MS. Bioscience Discovery. [Link]

-

NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? PubMed Central. [Link]

-

Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum. Semantic Scholar. [Link]

-

Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. PubMed Central. [Link]

Sources

- 1. Diarylheptanoid analogues from the rhizomes of Zingiber officinale and their anti-tumour activity - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03592D [pubs.rsc.org]

- 2. Bioactivity and Synthesis of Diarylheptanoids From Alpinia officinarum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hepta-2,4-dien-1-ol | C7H12O | CID 118487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,7-Bis(4-hydroxyphenyl)-1,4-heptadien-3-one induces lung cancer cell apoptosis via the PI3K/Akt and ERK1/2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular study of dietary heptadecane for the anti-inflammatory modulation of NF-kB in the aged kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Fentanyl analog structure-activity relationships demonstrate determinants of diverging potencies for antinociception and respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical properties of novel amino sulfide compounds

An In-Depth Technical Guide on the Physicochemical Properties of Novel Amino Sulfide Compounds

Authored by a Senior Application Scientist

Abstract

The integration of amino and sulfide moieties into small molecules has given rise to a promising class of compounds with diverse pharmacological potential. However, the successful translation of these novel chemical entities from bench to bedside is critically dependent on a thorough understanding and optimization of their physicochemical properties. These properties govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its efficacy and safety. This guide provides an in-depth exploration of the key physicochemical characteristics of novel amino sulfide compounds, offering both foundational principles and detailed, field-proven experimental protocols for their evaluation. Designed for researchers, scientists, and drug development professionals, this document aims to be a practical resource for navigating the complexities of characterizing and advancing this important class of molecules.

The Critical Role of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These intrinsic characteristics of a molecule, including its solubility, lipophilicity, ionization state (pKa), and stability, are the primary determinants of its pharmacokinetic behavior.[2][3] For novel amino sulfide compounds, the interplay between the basic amino group and the versatile sulfide functional group introduces unique considerations that must be carefully evaluated. A proactive approach to physicochemical profiling in the early stages of drug discovery is not merely a data-gathering exercise; it is a crucial strategy to identify and rectify potential liabilities, thereby minimizing costly late-stage failures.[3][4]

The chemical structure of a drug is the ultimate determinant of its physical and chemical properties.[2] Factors such as molecular size, polarity, hydrogen bonding capacity, and aromaticity all play a role in how a drug interacts with the physiological environment.[3] This guide will dissect the most influential of these properties in the context of amino sulfide compounds and provide robust methodologies for their accurate measurement.

Core Physicochemical Properties and Their Experimental Determination

A comprehensive understanding of a compound's physicochemical profile is essential for predicting its in vivo performance. The following sections detail the significance of each key property and provide step-by-step protocols for their experimental determination.

Lipophilicity: Balancing Membrane Permeation and Aqueous Solubility

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount property influencing drug absorption, distribution, and potency.[3] It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH. For amino sulfide compounds, the basicity of the amino group and the polarizability of the sulfur atom can significantly impact lipophilicity. An optimal LogP/LogD value is crucial; while high lipophilicity can enhance membrane permeability, it may also lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[1][3]

The Shake-Flask method is the gold-standard technique for LogP and LogD determination due to its direct and thermodynamic nature.[2]

Principle: The compound is partitioned between two immiscible phases (n-octanol and an aqueous buffer of a specific pH). The concentration of the compound in each phase is then measured to calculate the distribution coefficient.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a phosphate buffer solution at the desired pH (e.g., pH 7.4 to mimic physiological conditions).

-

Pre-saturate the n-octanol with the aqueous buffer and vice-versa by mixing them vigorously and allowing the phases to separate overnight. This prevents volume changes during the experiment.

-

Prepare a stock solution of the amino sulfide compound in a suitable solvent (e.g., DMSO).

-

-

Partitioning:

-

Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-3 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to achieve complete separation of the two phases.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

-

Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Calculate LogD using the formula: LogD = log10([Compound]octanol / [Compound]aqueous)

-

Diagram: Shake-Flask LogD Determination Workflow

Caption: Workflow for LogD determination using the Shake-Flask method.

Aqueous Solubility: A Prerequisite for Absorption

A drug must be in solution to be absorbed.[2] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges. Amino sulfide compounds, containing both a potentially ionizable amino group and a sulfide group, can exhibit complex solubility behavior that is highly dependent on pH. It is essential to distinguish between kinetic and thermodynamic solubility.

-

Kinetic Solubility: The concentration of a compound at the point it begins to precipitate from a solution when added from a concentrated organic stock. This is a high-throughput measurement often used for initial screening.[2]

-

Thermodynamic Solubility: The concentration of a compound in a saturated solution when it is in equilibrium with its solid form. This is a more time-consuming but more accurate measure of a compound's true solubility.

Principle: A concentrated DMSO stock of the compound is added to an aqueous buffer. After incubation, the precipitated solid is removed, and the concentration of the compound remaining in the solution is determined.

Step-by-Step Methodology:

-

Compound Plating:

-

Using a liquid handler, dispense a small volume (e.g., 1-2 µL) of a high-concentration DMSO stock solution (e.g., 10 mM) of the test compounds into the wells of a 96-well microplate.

-

-

Buffer Addition:

-

Add the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4) to each well.

-

-

Incubation:

-

Seal the plate and shake at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to reach a steady state.

-

-

Filtration:

-

Filter the contents of the plate through a 96-well filter plate (e.g., with a 0.45 µm filter) into a clean collection plate to remove any precipitated compound.

-

-

Quantification:

Diagram: Kinetic Solubility Assay Workflow

Caption: High-throughput workflow for kinetic solubility determination.

Ionization Constant (pKa): The Driver of pH-Dependent Properties

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. For amino sulfide compounds, the amino group is typically basic and will be protonated (cationic) at low pH. The pKa value is critical as it dictates the extent of ionization at a given pH, which in turn profoundly affects solubility, permeability, and receptor binding.[2][3]

Principle: The compound is dissolved in a solvent mixture, and the solution is titrated with a strong acid or base. The pH is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting pH curve. This is a highly accurate method for pKa determination.[2]

Step-by-Step Methodology:

-

System Setup:

-

Use an automated titrator (e.g., Sirius T3) equipped with a pH electrode, a stirrer, and a precision burette.[2]

-

Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).

-

-

Sample Preparation:

-

Accurately weigh the amino sulfide compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to ensure complete dissolution.

-

-

Titration:

-

The instrument performs a multi-step titration. First, it titrates with a strong acid (e.g., 0.5 M HCl) to determine the concentration of any acidic impurities and to protonate the basic amino group fully.

-

Next, it titrates the solution with a strong base (e.g., 0.5 M KOH) past the expected pKa. The instrument records the pH after each incremental addition of the titrant.

-

-

Data Analysis:

-

The software analyzes the titration curve (pH vs. volume of titrant). The pKa value corresponds to the pH at the half-equivalence point, which is identified as the inflection point of the curve.

-

Multiple titrations are typically performed to ensure reproducibility.

-

Diagram: General Physicochemical Profiling Workflow

Caption: A tiered approach to physicochemical profiling in drug discovery.

The Impact of Physicochemical Properties on ADME

The data generated from the assays described above are not merely numbers; they are predictors of a drug's fate in the body (pharmacokinetics).

Diagram: Influence of Physicochemical Properties on ADME

Caption: The relationship between key physicochemical properties and ADME processes.

Computational Approaches to Property Prediction

In modern drug discovery, in silico methods are used to predict physicochemical properties before a compound is even synthesized.[5] Quantitative Structure-Property Relationship (QSPR) models use the chemical structure of a compound to estimate properties like LogP, solubility, and pKa.[6] These computational tools are invaluable for triaging large virtual libraries of potential amino sulfide compounds, allowing chemists to prioritize the synthesis of molecules with the most promising predicted profiles.[5][6]

Data Summary and Interpretation

To effectively utilize physicochemical data, it should be compiled and viewed holistically. The table below provides an example of how data for a series of novel amino sulfide analogues might be presented.

| Compound ID | Structure | MW | LogD (pH 7.4) | Kinetic Solubility (µM, pH 7.4) | pKa (basic) |

| AS-001 | R = -CH₃ | 250.4 | 2.1 | > 100 | 8.5 |

| AS-002 | R = -Cl | 270.8 | 2.8 | 45 | 8.1 |

| AS-003 | R = -OCH₃ | 266.4 | 1.9 | 90 | 8.6 |

| AS-004 | R = -CF₃ | 304.3 | 3.5 | 15 | 7.8 |

Interpretation:

-

AS-001 & AS-003: Show a good balance of properties with favorable LogD and high solubility, making them good starting points.

-

AS-002: The chloro- substitution increases lipophilicity (LogD) and decreases solubility, a common trade-off.

-

AS-004: The trifluoromethyl group significantly increases lipophilicity and drastically reduces solubility, flagging this compound as a potential risk for poor bioavailability despite its potentially higher potency. The lower pKa also indicates the electron-withdrawing effect of the CF₃ group.

Conclusion

The systematic evaluation of physicochemical properties is a cornerstone of successful drug development. For novel amino sulfide compounds, a class of molecules with significant therapeutic promise, this process is particularly vital. By employing the high-throughput and definitive experimental protocols outlined in this guide, researchers can build a robust understanding of their compounds' behavior, enabling data-driven decisions to optimize lead candidates and increase the probability of clinical success. Integrating these experimental data with in silico predictions creates a powerful, iterative cycle of design, synthesis, and testing that accelerates the journey from a novel compound to a life-changing medicine.

References

- Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.

- WuXi AppTec DMPK. (n.d.). Physicochemical Property Study.

- ResearchGate. (n.d.). Physical Properties in Drug Design.

- Wikipedia. (n.d.). Amino acid.

- Pion Inc. (2023, August 16). Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds [Video]. YouTube.

- Chalmers Publication Library. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants.

- (2015, February 19). Importance of Physicochemical Properties In Drug Discovery. (Review Article).

- Grulke, C. M., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC - NIH.

- MDPI. (n.d.). Sulfur-Containing Amino Acids, Hydrogen Sulfide, and Sulfur Compounds on Kidney Health and Disease.

- PMC - NIH. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry.

- Ba, L. A., et al. (2011). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. PubMed.

Sources

- 1. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. researchgate.net [researchgate.net]

- 4. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Chiral Amino Alcohols

Foreword: The Indispensable Role of Chirality in Modern Drug Development

Chiral amino alcohols are a cornerstone of synthetic organic chemistry, serving as high-value intermediates and structural motifs in a vast landscape of biologically active molecules.[1][2] Their presence is prominent in pharmaceuticals, agrochemicals, and natural products, where the specific three-dimensional arrangement of the amine and hydroxyl groups is frequently the determining factor for therapeutic efficacy and safety.[3][4][5] Furthermore, their utility extends to the realm of asymmetric catalysis, where they function as powerful chiral ligands and auxiliaries, enabling the synthesis of other enantiomerically pure compounds.[6][7]

The development of efficient, scalable, and highly stereoselective routes to these compounds is therefore a critical endeavor for researchers, scientists, and drug development professionals. This guide provides an in-depth exploration of the core synthetic strategies, moving beyond a simple recitation of protocols to explain the underlying principles and causality behind experimental choices. We will delve into classical methods rooted in the chiral pool, explore powerful catalytic asymmetric transformations, and touch upon the latest innovations that are shaping the future of this essential field.

The Chiral Pool Approach: Reduction of α-Amino Acids

One of the most direct and historically significant strategies for synthesizing chiral 1,2-amino alcohols is the reduction of α-amino acids.[8][9] This approach leverages the natural abundance and high enantiopurity of amino acids as starting materials, effectively transferring the inherent chirality of the precursor to the final product.[10] The core transformation involves the selective reduction of the carboxylic acid moiety to a primary alcohol while preserving the stereocenter.

Causality & Mechanistic Insight

Direct reduction of a carboxylic acid is challenging for mild reducing agents like sodium borohydride (NaBH₄) due to the low electrophilicity of the carboxyl carbon and the formation of a stable carboxylate salt. Therefore, the process typically requires either a powerful, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) or a two-step sequence involving in situ activation of the carboxylic acid to a more reactive intermediate (e.g., a mixed anhydride, an active ester, or an imidazolide), which is then readily reduced by a milder hydride source.[11][12] Modern methods have focused on developing safer and more cost-effective activating agents and reductants to circumvent the hazards and expense associated with reagents like LiAlH₄, especially on an industrial scale.

Workflow: α-Amino Acid Reduction

Sources

- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benthamopen.com [benthamopen.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Definitive Guide to the Structural Elucidation of Tertiary Alcohols with Dienyl Groups

Abstract

The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. Among the vast array of organic structures, compounds featuring both a tertiary alcohol and a conjugated dienyl group present a unique set of analytical challenges. The absence of a proton on the carbinol carbon of the tertiary alcohol, coupled with the electronic and conformational complexities of the dienyl system, necessitates a multi-faceted analytical approach for unambiguous characterization. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and practical applications of modern spectroscopic and spectrometric techniques for the structural determination of these valuable compounds. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) Spectroscopy, and X-ray Crystallography, offering field-proven insights and detailed experimental protocols to empower confident and accurate structural assignment.

Introduction: The Analytical Conundrum of Dienyl Tertiary Alcohols

Tertiary alcohols with dienyl groups are prevalent motifs in a wide range of natural products, synthetic intermediates, and pharmacologically active molecules.[1] The tertiary alcohol moiety often imparts significant biological activity and can influence a molecule's solubility and metabolic stability.[2] The conjugated diene system, on the other hand, is a key pharmacophore and a versatile synthetic handle, participating in a variety of chemical transformations.

The structural elucidation of these compounds is often complicated by several factors:

-

The Quaternary Carbinol Carbon: The tertiary alcohol's central carbon lacks a directly attached proton, making direct observation through standard one-dimensional proton NMR impossible.[3]

-

Complex Proton NMR Spectra: The protons of the dienyl group and adjacent alkyl chains often resonate in crowded regions of the ¹H NMR spectrum, leading to overlapping signals and complex coupling patterns.

-

Ambiguous Mass Spectrometric Fragmentation: The presence of both a hydroxyl group and a conjugated π-system can lead to competing fragmentation pathways in mass spectrometry, making spectral interpretation challenging.

-

Stereochemical Complexity: The presence of stereocenters, including the tertiary carbinol carbon and potentially stereogenic axes in hindered dienes, requires advanced analytical techniques for the determination of absolute and relative configurations.